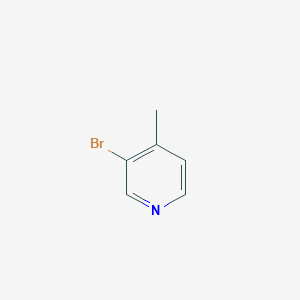

3-Bromo-4-methylpyridine

Katalognummer B015001

Molekulargewicht: 172.02 g/mol

InChI-Schlüssel: GSQZOLXWFQQJHJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05294610

Procedure details

12.9 g (75 mmole) of 3-bromo-4-picoline was added to a purple solution of 23.7 g (0.15 mole) of potassium permanganate in 600 mL of water. This mixture was vigorously stirred 36 hrs. at 45° C. The resulting black solid was filtered and washed with 4×50 mL of hot water. The filtrate was concentrated to ~50 mL. A viscous liquid with black solid resulted. This was filtered through celite, which was washed with 3×20 mL of water. 150 mL of ice cold 2N hydrochloric acid was added. The resulting voluminous white precipitate was filtered and the solid was dried in vacuo to give 3-bromoisonicotinic acid as white powder.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:15] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC=CC1C

|

|

Name

|

|

|

Quantity

|

23.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 45° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting black solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 4×50 mL of hot water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to ~50 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A viscous liquid with black solid resulted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This was filtered through celite, which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 3×20 mL of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 mL of ice cold 2N hydrochloric acid was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting voluminous white precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid was dried in vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |